molecular formula C19H19N5O4 B4525303 methyl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

methyl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B4525303
M. Wt: 381.4 g/mol
InChI Key: ZHIHKDLZJZHPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety. The molecule is further functionalized with an acetylated amino group linked to a methyl benzoate ester. Its molecular formula is C19H19N6O4, with a molar mass of 395.40 g/mol (calculated). The ester group distinguishes it from closely related analogs, such as the benzamide derivative, and may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 4-[[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-12-10-13(2)24(21-12)16-8-9-18(26)23(22-16)11-17(25)20-15-6-4-14(5-7-15)19(27)28-3/h4-10H,11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIHKDLZJZHPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole and pyridazine rings, followed by acylation and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The pyrazole and pyridazine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The primary structural analogs of this compound include 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide (CAS: 1219587-59-3, C18H18N6O3, molar mass: 366.38 g/mol) . The critical difference lies in the terminal functional group:

Property Methyl Benzoate Derivative Benzamide Derivative
Molecular Formula C19H19N6O4 C18H18N6O3
Molar Mass (g/mol) 395.40 366.38
Terminal Group Ester (COOCH3) Amide (CONH2)
Polarity Moderately polar (ester) More polar (amide)
Hydrolytic Stability Less stable (ester hydrolysis under acidic/basic conditions) More stable (amide resistant to hydrolysis)

Physicochemical and Pharmacokinetic Implications

  • Solubility: The benzamide derivative may exhibit better solubility in polar solvents due to the amide’s hydrogen-bonding capacity.
  • Metabolic Stability: The ester moiety is prone to enzymatic hydrolysis (e.g., esterases), which could shorten its half-life compared to the amide analog .

Research Findings and Methodological Context

Structural Characterization

The pyridazinone and pyrazole rings likely form planar conformations, with the acetyl-amino linker providing flexibility.

Biological Activity

Methyl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with potential biological activity that has garnered interest in medicinal chemistry. Its structure suggests it may possess various pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₅H₁₈N₄O₃
  • Molecular Weight : 302.33 g/mol

The structure includes a pyrazole ring, which is known for its biological activity, particularly in anticancer and anti-inflammatory contexts.

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study : In a study evaluating a related compound, it was found that the compound exhibited potent cytotoxicity in neuroblastoma and glioblastoma cell lines, with IC₅₀ values in the nanomolar range. This suggests that this compound may similarly affect tumor cells by inducing apoptosis or inhibiting cell proliferation .

Cell Line IC₅₀ (nM) Mechanism of Action
U87 (Glioblastoma)200 ± 60Induction of apoptosis via G2/M arrest
BE (Neuroblastoma)18.9Inhibition of cell cycle progression

The proposed mechanism of action for compounds with similar structures involves:

  • DNA Interaction : Inducing double-strand breaks in DNA, leading to apoptosis .
  • Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in cancer cells, which is critical for preventing tumor growth .
  • Esterase Activity : The presence of esterase enzymes can influence the effectiveness of these compounds by hydrolyzing ester groups, affecting bioavailability and activity .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits favorable pharmacokinetic properties, such as:

  • Absorption : High absorption rates in vitro suggest good bioavailability.
  • Distribution : Favorable tissue distribution patterns were noted in preliminary biodistribution studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.